![molecular formula C13H14ClN3OS B1268669 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 21358-24-7](/img/structure/B1268669.png)
4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and related derivatives often involves multi-step chemical reactions, including cyclization of thiosemicarbazides and alkylation reactions. A study by Raval et al. (2010) describes a microwave-assisted synthesis method for creating derivatives involving condensation reactions with aromatic aldehydes in the presence of acidic alumina, highlighting the efficiency of microwave techniques in the synthesis of triazole derivatives (Raval, Patel, Patel, & Desai, 2010).
Molecular Structure Analysis
The molecular structure and vibrational bands of 1,2,4-triazole derivatives have been characterized through spectroscopic methods and computational studies. Karakurt et al. (2010) employed DFT and ab initio HF calculations to analyze the molecular geometry, vibrational frequencies, and chemical shift values of a similar triazole compound, providing insights into its molecular structure and electronic properties (Karakurt, Dinçer, Çetin, & Şekerci, 2010).
Chemical Reactions and Properties
4-Allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including alkylation, cyclization, and condensation, to form structurally diverse derivatives with potential biological and industrial applications. The versatility in chemical reactions is highlighted in the synthesis of novel Schiff bases and DNA methylation inhibitors, indicating the reactivity of the triazole ring and the thiol group (Hakobyan et al., 2017).
Physical Properties Analysis
The crystalline structure and intermolecular interactions of triazole derivatives play a significant role in their physical properties. Panini et al. (2014) analyzed the crystal structure of a triazole derivative, emphasizing the importance of hydrogen bonding and other non-covalent interactions in stabilizing the crystalline form and influencing its physical properties (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Chemical Properties Analysis
The chemical properties of 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, such as its reactivity, stability, and interaction with different chemical reagents, are influenced by its molecular structure. Studies on its reactivity towards different nucleophiles and its potential as a corrosion inhibitor for copper highlight the compound's significant chemical versatility and utility in various chemical contexts (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Mobinikhaledi et al. (2010) explored the synthesis of Schiff bases containing 1,2,4-triazole ring, which includes compounds similar to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This research offers insights into the chemical synthesis and characterization of such compounds, using IR spectroscopy, 1H NMR, and 13C NMR spectroscopy (Mobinikhaledi et al., 2010).
Corrosion Inhibition
- Orhan et al. (2012) investigated the corrosion protection of mild steel by a similar compound, demonstrating its effectiveness as a corrosion inhibitor in acidic solutions. This indicates potential applications in materials science and engineering (Orhan et al., 2012).
Anticancer Activity
- Research by Alam (2022) on eugenol derivatives, structurally related to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, revealed significant anticancer activity against breast cancer cells. This suggests potential therapeutic applications in oncology (Alam, 2022).
DNA Methylation Inhibition
- Hakobyan et al. (2017) investigated the effects of compounds similar to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol on cancer DNA methylation. Their findings point towards potential applications in gene regulation and cancer treatment (Hakobyan et al., 2017).
Antimicrobial Activities
- Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. The study provides insight into the potential use of these compounds, including those structurally similar to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, as antimicrobial agents (Bayrak et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-5-4-10(14)7-9(11)2/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZQHSIMJLTMAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358799 |
Source


|
| Record name | 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
21358-24-7 |
Source


|
| Record name | 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


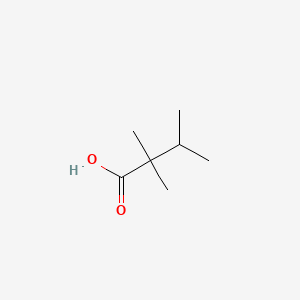
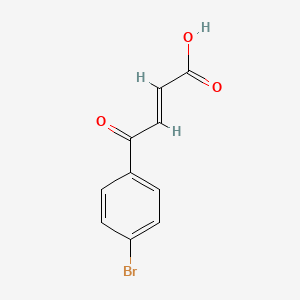

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
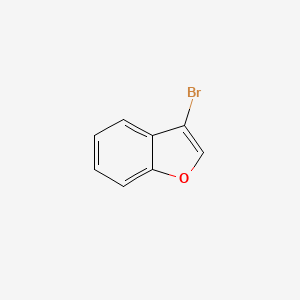

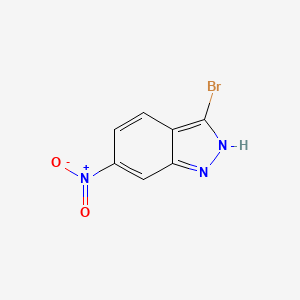

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)

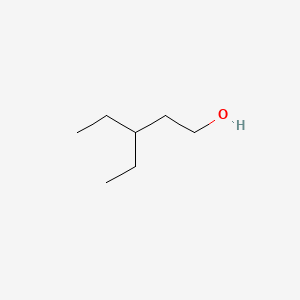

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)